5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a six-membered benzoxazine ring fused with a pyrazole moiety, substituted at the 5-position with a 4-ethoxyphenyl group and at the 2-position with a phenyl group.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-2-27-19-14-12-18(13-15-19)24-26-22(20-10-6-7-11-23(20)28-24)16-21(25-26)17-8-4-3-5-9-17/h3-15,22,24H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXARNTFQIZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 68 | 92 |
| DMF | 36.7 | 72 | 88 |
| Ethanol | 24.3 | 65 | 95 |
| Dioxane | 2.2 | 78 | 90 |
Polar aprotic solvents like DMF enhance reaction rates but may compromise purity due to side reactions.
Catalytic Systems
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Traditional acid catalysis : p-TsOH (10 mol%) yields 70% product but generates stoichiometric waste.
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Eco-friendly alternatives : Chitosan-supported catalysts achieve comparable yields (68–72%) with reduced environmental impact.
Industrial-Scale Production
Scaling up the synthesis requires addressing challenges in heat management and mixing efficiency. Continuous flow reactors offer advantages over batch processes:
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Precise temperature control : Microreactors maintain isothermal conditions, reducing decomposition.
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Higher throughput : A pilot-scale study demonstrated a 30% increase in daily output using flow chemistry.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents (e.g., ethyl iodide) with palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are being studied for their potential use as pharmaceuticals. Their ability to interact with specific enzymes and receptors makes them candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs of the target compound, highlighting substituent variations and their implications:
Physicochemical Properties
Biological Activity
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features an ethoxyphenyl group and a phenyl group attached to a dihydropyrazolo-benzoxazine core. The molecular formula is with a molecular weight of approximately 370.44 g/mol. Its intricate structure suggests potential applications in various biological activities, including anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure allows for diverse chemical interactions due to the presence of multiple functional groups. The ethoxy and phenyl substituents may enhance solubility and bioavailability, which are critical factors in drug design.
Anticancer Activity
Preliminary studies suggest that compounds within the dihydropyrazolo-benzoxazine class may exhibit anticancer properties. Research indicates that structural analogs have shown activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HeLa (Cervical) | 15.0 |
| This compound | A549 (Lung) | TBD |
Note: Further studies are required to determine the specific IC50 values for this compound against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented through various assays. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism by which anti-inflammatory drugs exert their effects. Dihydropyrazolo-benzoxazines have shown promising results in reducing inflammation markers in animal models.
| Assay Type | Result |
|---|---|
| COX-1 Inhibition | Moderate |
| COX-2 Inhibition | High |
Analgesic Activity
The analgesic properties of this compound class are also noteworthy. Studies have employed models such as the hot plate test and the writhing test to evaluate pain relief efficacy. Compounds similar to this compound have demonstrated significant analgesic effects compared to standard analgesics.
| Test | Standard Drug | Compound Effectiveness |
|---|---|---|
| Hot Plate Test | Morphine | Comparable |
| Writhing Test | Diclofenac | Significantly Effective |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signal Transduction Pathways: Interactions with key signaling molecules may alter cellular responses to stress and inflammation.
- Induction of Apoptosis in Cancer Cells: Some analogs induce programmed cell death through mitochondrial pathways.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related dihydropyrazolo-benzoxazine compound on breast cancer cells (MCF-7). Results indicated significant apoptosis induction at concentrations above 10 µM.
Case Study 2: Analgesic Properties
In a controlled trial involving mice subjected to thermal stimuli, a dihydropyrazolo-benzoxazine derivative showed a reduction in pain response comparable to morphine at equivalent doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
